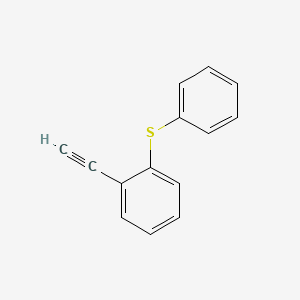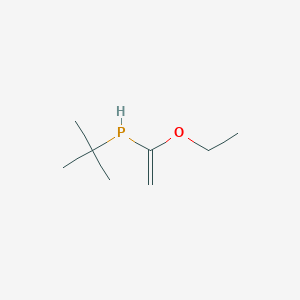
tert-Butyl(1-ethoxyethenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(1-ethoxyethenyl)phosphane is an organophosphorus compound characterized by the presence of a tert-butyl group, an ethoxy group, and a phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(1-ethoxyethenyl)phosphane can be synthesized through the reaction of tert-butylphosphine with ethyl vinyl ether under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the addition of the ethoxyethenyl group to the phosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(1-ethoxyethenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
tert-Butyl(1-ethoxyethenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(1-ethoxyethenyl)phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butylchlorophosphine
- Tri-tert-butylphosphane
- tert-Butyl(1-ethoxyethenyl)phosphane
Uniqueness
This compound is unique due to the presence of both a tert-butyl group and an ethoxyethenyl group, which confer distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity and selectivity compared to other similar compounds.
Properties
CAS No. |
161890-65-9 |
|---|---|
Molecular Formula |
C8H17OP |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
tert-butyl(1-ethoxyethenyl)phosphane |
InChI |
InChI=1S/C8H17OP/c1-6-9-7(2)10-8(3,4)5/h10H,2,6H2,1,3-5H3 |
InChI Key |
SUVBEFQQJRIDHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)PC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


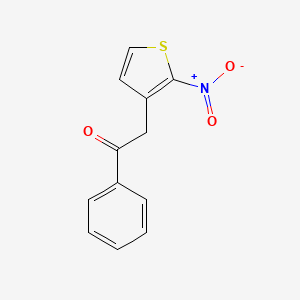



![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)

![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
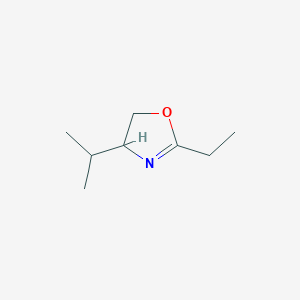
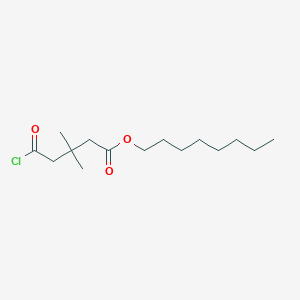
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)

![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
